molecular formula C46H64O2 B586103 Menaquinone 7-d7 CAS No. 1233937-31-9

Menaquinone 7-d7

Cat. No. B586103
CAS RN: 1233937-31-9
M. Wt: 656.059
InChI Key: RAKQPZMEYJZGPI-HRQALKRPSA-N
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Description

Menaquinone-7-d7, also known as Vitamin K2-7-d7, is the deuterium labeled Menaquinone-7 . It belongs to a class of K2-vitamin homologs and was originally discovered as the anti-hemorrhagic factors . Menaquinone-7 (Vitamin K2-7) is identified as the most bioactive cofactor for the carboxylation reaction of Gla-proteins .


Synthesis Analysis

The synthesis of Menaquinone-7 can be achieved through two main methods: natural fermentation or chemical reactions . In both cases, the manufacturing process along with the purification techniques utilized to refine the crude reaction mixture have a significant impact on the Menaquinone-7 isomer composition . The main objective of one study was to explore the effect of enhanced supply of precursors in Bacillus natto .


Molecular Structure Analysis

Menaquinone-7, like other biological molecules, exists in geometric isomers, including cis and trans forms, among which only the all-trans form holds biological significance .


Chemical Reactions Analysis

The chemical method of producing Menaquinone-7 is limited due to the lack of substrates and the presence of both cis- and trans-configurations in the products . The bulk of research on MK-7 synthesis via fermentation has concentrated on the liquid-state approach .

Mechanism of Action

Menaquinone-7 (Vitamin K2-7) is identified as the most bioactive cofactor for the carboxylation reaction of Gla-proteins . Supplementation with Menaquinone-7 (Vitamin K2-7) is a pharmacological option for activating matrix Gla protein and intervening in the progression of calcific aortic valve stenosis (CAVS) .

Safety and Hazards

Menaquinone-7-d7 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid breathing mist, gas, or vapors .

Future Directions

The scarcity of Menaquinone-7 in natural dietary sources underscores the necessity for creating dietary supplements to fulfill daily intake requisites . Endeavors have been dedicated to refining MK-7 biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies . The ramifications of this work hold the potential to pave the way for novel strategies to amplify MK-7 production and formulate products with an optimized MK-7 profile .

properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-HRQALKRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857960
Record name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menaquinone 7-d7

CAS RN

1233937-31-9
Record name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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